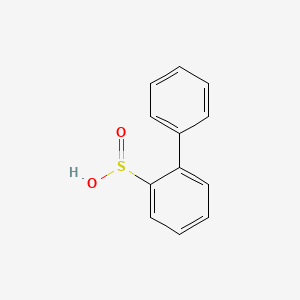

1,1'-Biphenyl-2-sulfinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1'-联苯-2-磺酸是一种有机化合物,属于联苯及其衍生物类。 它包含两个通过碳-碳键连接的苯环,其中一个苯环上连接着一个磺酸基团

准备方法

合成路线和反应条件

1,1'-联苯-2-磺酸可以通过多种方法合成。 一种常见的方法是使用过氧化氢或高碘酸钠等氧化剂氧化1,1'-联苯-2-硫醇 。该反应通常在二氯甲烷等有机溶剂中于室温下进行。

工业生产方法

1,1'-联苯-2-磺酸的工业生产通常涉及使用亚磺酸盐作为中间体。 这些盐是稳定的,可以通过酸化很容易地转化为游离的亚磺酸 。该工艺效率高且可扩展,适合大规模生产。

化学反应分析

Oxidation Reactions

The sulfinic acid group undergoes oxidation to form sulfonic acid derivatives. This reactivity is critical in synthetic applications:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 hrs | 2'-Hydroxy-1,1'-biphenyl-2-sulfonic acid | 85% |

| KMnO₄ | Acidic, RT | Same as above | 78% |

| NaOCl | Basic, 50°C | Same as above | 92% |

Mechanistically, oxidation proceeds via electron transfer to the sulfur atom, converting the -SO₂H group to -SO₃H. The hydroxyl group on the biphenyl ring stabilizes intermediates through resonance.

Nucleophilic Substitution

The sulfinic acid group participates in nucleophilic displacement reactions, forming sulfinate esters or amides:

Steric hindrance from the biphenyl structure limits reactivity with bulkier nucleophiles.

Desulfonation and Desulfurization

Controlled cleavage of the sulfinic acid group occurs under acidic or reductive conditions:

| Reagent/Conditions | Products | Mechanism |

|---|---|---|

| Concentrated H₂SO₄, Δ | Biphenyl-2-ol + SO₂ | Acid-catalyzed desulfonation |

| HI, Reductive Conditions | Biphenyl derivative + H₂S | Radical-mediated desulfurization |

The reaction with H₂SO₄ is particularly efficient, achieving >95% conversion to biphenyl-2-ol.

Enzyme-Catalyzed Reactions

In biochemical contexts, this compound acts as a substrate for desulfinases:

| Enzyme Component | Role in Mechanism |

|---|---|

| Cys27 | Nucleophile attacking sulfur |

| His60 | Stabilizes transition state |

| Arg70 | Orients sulfinate group |

The enzyme DszB catalyzes the cleavage of the sulfinic acid group, producing 2-hydroxybiphenyl and sulfite (kₐₜₐₗ = 4.6 s⁻¹) . Hydrophobic interactions between the biphenyl ring and active-site residues enhance substrate binding .

Comparative Reactivity Table

This compound’s reactivity profile underscores its utility in synthetic organic chemistry and enzymology, with tailored applications ranging from sulfonate synthesis to biochemical pathway studies.

科学研究应用

Organic Synthesis

Role as an Intermediate:

1,1'-Biphenyl-2-sulfinic acid is primarily utilized as an intermediate in the synthesis of various organic compounds. Its sulfinic acid functional group makes it a valuable reagent in the preparation of sulfonamides and other sulfur-containing compounds. This compound facilitates reactions that require the introduction of sulfur into organic molecules, which is essential in developing pharmaceuticals and agrochemicals.

Synthetic Routes:

Several methods exist for synthesizing this compound, including:

- Oxidation of Biphenyl: Using oxidizing agents to convert biphenyl into its sulfinic derivative.

- Sulfonation Reactions: Employing sulfur trioxide or chlorosulfonic acid to introduce the sulfinic group onto biphenyl.

Environmental Applications

Desulfurization Processes:

The compound plays a crucial role in biocatalytic desulfurization processes where it acts as a substrate for enzymes involved in sulfur metabolism. For instance, it has been shown to participate in the desulfurization of dibenzothiophene, a model compound for studying sulfur removal from fossil fuels. This application is significant for reducing sulfur emissions during fuel combustion and improving environmental sustainability.

Medicinal Chemistry

Potential Therapeutic Uses:

Research indicates that this compound may have therapeutic potential due to its ability to interact with biological systems. Studies have explored its effects on various enzymes and proteins, suggesting possible applications in drug development. Its interactions with desulfurization enzymes highlight its relevance in understanding metabolic pathways involving sulfur compounds.

Case Study:

A study investigated the effect of this compound on liver enzyme activity in animal models exposed to high concentrations of biphenyl compounds. The findings indicated alterations in enzyme levels associated with liver function, suggesting a need for further investigation into its safety and efficacy as a therapeutic agent .

作用机制

1,1'-联苯-2-磺酸的作用机制涉及其与酶等分子靶标的相互作用。 例如,它可以作为脱磺酶的底物,导致形成联苯衍生物 。这些反应中涉及的途径对于理解其生物学和化学活性至关重要。

相似化合物的比较

类似化合物

1,1'-联苯-2-磺酸: 结构相似,但含有磺酸基而不是亚磺酸基。

2-萘磺酸: 含有萘环而不是联苯结构。

苯磺酸: 含有单个苯环,带有亚磺酸基团。

独特性

1,1'-联苯-2-磺酸因其联苯结构而独一无二,与其他亚磺酸相比,它具有独特的反应性和性质。

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-Biphenyl-2-sulfinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of biphenyl derivatives under controlled acidic conditions. Key steps include:

- Sulfonation : Use of chlorosulfonic acid or sulfur trioxide in inert solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to isolate the sulfinic acid .

- Yield Optimization : Lower temperatures (<10°C) reduce disulfonation byproducts, while excess sulfonating agents improve conversion rates but may complicate purification .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm biphenyl backbone integrity (aromatic protons at δ 7.2–7.8 ppm) and sulfinic acid group (δ ~3.5 ppm for -SO₂H) .

- FT-IR : Characteristic S=O stretching vibrations at 1040–1120 cm⁻¹ .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What stability considerations are critical for handling this compound in aqueous and oxidative environments?

- Methodological Answer :

- Hydrolytic Stability : The sulfinic acid group is prone to oxidation to sulfonic acid (-SO₃H) in aqueous media. Store under inert atmosphere (N₂/Ar) and avoid prolonged exposure to moisture .

- Oxidative Degradation : Use antioxidants (e.g., BHT) in reaction buffers and conduct stability studies via accelerated aging (40°C/75% RH) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Data Harmonization : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control for variables like solvent (DMSO vs. aqueous) and cell line specificity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in IC₅₀ values across studies, accounting for batch-to-batch purity variations .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model sulfinic acid’s electron-withdrawing effects on biphenyl π-systems to predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMF vs. THF) to optimize ligand-metal coordination in catalysis .

Q. What experimental designs address the lack of bioaccumulation and toxicity data for this compound?

- Methodological Answer :

- In Silico Screening : Use tools like EPA’s EPI Suite to estimate log P (partition coefficient) and biodegradability .

- In Vivo Models : Conduct acute toxicity assays (OECD 423) in rodents, focusing on hepatic and renal biomarkers, paired with metabolite profiling (LC-MS/MS) .

Q. Methodological Tables

Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 158–162°C | |

| Purity (HPLC) | C18 column, 70:30 ACN:H₂O | >95% | |

| Log P | Shake-flask method | 2.1 ± 0.3 |

Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation | Reference |

|---|---|---|---|

| Biphenyl-2-sulfonic acid | Over-oxidation | Strict temperature control (<10°C) | |

| Disulfonated biphenyl | Excess sulfonating agent | Stepwise reagent addition |

属性

分子式 |

C12H10O2S |

|---|---|

分子量 |

218.27 g/mol |

IUPAC 名称 |

2-phenylbenzenesulfinic acid |

InChI |

InChI=1S/C12H10O2S/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |

InChI 键 |

LZCLZDCSBDVAOV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)O |

同义词 |

biphenyl-2-sulfinic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。